molecular formula C12H13N3O4 B11398852 2-(4-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

2-(4-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11398852
M. Wt: 263.25 g/mol
InChI Key: DOVBFJHBDHSDDK-UHFFFAOYSA-N
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Description

    2-(4-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide: , also known by its chemical formula , is a synthetic organic compound.

  • It features a phenoxy group (4-methoxyphenoxy) attached to an acetamide moiety via an oxadiazole ring.
  • The compound’s structure suggests potential biological activity and applications.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the condensation of 4-methoxyphenol with 4-methyl-1,2,5-oxadiazole-3-carboxylic acid chloride, followed by amidation with ammonia or an amine.

      Reaction Conditions: These reactions typically occur under mild conditions, using appropriate solvents and catalysts.

      Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigation.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield derivatives of the parent compound, modifying functional groups or substituents.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.

      Biology: Explore its effects on cellular processes, including cell viability and signaling pathways.

      Medicine: Assess its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

      Industry: Evaluate its use in materials science or as a starting material for drug development.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate its precise mode of action, including receptor binding or enzymatic inhibition.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetamides, oxadiazoles, and phenoxy derivatives.

    Remember that this information is based on existing knowledge up to a certain point, and further research may provide additional insights.

    Properties

    Molecular Formula

    C12H13N3O4

    Molecular Weight

    263.25 g/mol

    IUPAC Name

    2-(4-methoxyphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide

    InChI

    InChI=1S/C12H13N3O4/c1-8-12(15-19-14-8)13-11(16)7-18-10-5-3-9(17-2)4-6-10/h3-6H,7H2,1-2H3,(H,13,15,16)

    InChI Key

    DOVBFJHBDHSDDK-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NON=C1NC(=O)COC2=CC=C(C=C2)OC

    Origin of Product

    United States

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